molecular formula C37H38N2O6S2 B12273950 1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]- CAS No. 67828-29-9

1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]-

Cat. No.: B12273950
CAS No.: 67828-29-9
M. Wt: 670.8 g/mol
InChI Key: VMXLVYWJPWIZHK-UHFFFAOYSA-N
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Description

4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring multiple benzene rings and sulfonic acid groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by sulfonation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sulfuric acid or other strong acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(bis{4-[methyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid
  • 4-(bis{4-[benzyl(methyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid

Uniqueness

4-(bis{4-[benzyl(ethyl)amino]phenyl}methyl)benzene-1,3-disulfonic acid is unique due to its specific combination of benzyl and ethyl groups attached to the amino phenyl rings. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

67828-29-9

Molecular Formula

C37H38N2O6S2

Molecular Weight

670.8 g/mol

IUPAC Name

4-[bis[4-[benzyl(ethyl)amino]phenyl]methyl]benzene-1,3-disulfonic acid

InChI

InChI=1S/C37H38N2O6S2/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29/h5-25,37H,3-4,26-27H2,1-2H3,(H,40,41,42)(H,43,44,45)

InChI Key

VMXLVYWJPWIZHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)N(CC)CC4=CC=CC=C4)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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